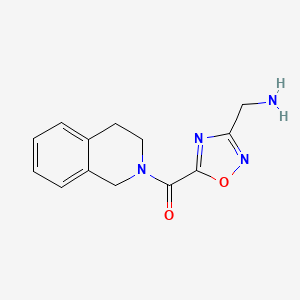

(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

The compound “(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a heterocyclic hybrid molecule combining a 1,2,4-oxadiazole core substituted with an aminomethyl group and a 3,4-dihydroisoquinoline moiety linked via a methanone bridge. The aminomethyl substituent introduces a polar, hydrogen-bonding group, which may enhance solubility and target interactions.

Properties

CAS No. |

1119449-50-1 |

|---|---|

Molecular Formula |

C13H14N4O2 |

Molecular Weight |

258.28 g/mol |

IUPAC Name |

[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

InChI |

InChI=1S/C13H14N4O2/c14-7-11-15-12(19-16-11)13(18)17-6-5-9-3-1-2-4-10(9)8-17/h1-4H,5-8,14H2 |

InChI Key |

PHMLZDLAZKOQFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=NC(=NO3)CN |

Origin of Product |

United States |

Preparation Methods

Amidoxime Intermediate Synthesis

The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and carboxylic acid derivatives. As demonstrated in antimicrobial agent synthesis (PMC8892681), nitrile precursors react with hydroxylamine to form amidoximes. For the target compound, a nitrile-bearing precursor such as 3-cyanomethyl-1,2,4-oxadiazole could be treated with hydroxylamine hydrochloride in ethanol/water at 80°C for 6–8 hours to yield the amidoxime intermediate.

Cyclization with Carboxylic Acid Derivatives

The amidoxime undergoes dehydration and cyclization with a carboxylic acid activated as an acyl chloride or mixed anhydride. For example, coupling 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride in dichloromethane using triethylamine as a base at 0–5°C achieves the methanone linkage. Alternatively, one-pot cyclization using benzoic acid derivatives and carbodiimide coupling agents (e.g., EDC/HOBt) in tetrahydrofuran at 60–65°C for 48 hours forms the oxadiazole core.

Key Reaction Pathways and Optimization

Route 1: Sequential Coupling and Cyclization

-

Step 1 : Synthesis of 3,4-Dihydroisoquinoline-2(1H)-Carbonyl Chloride

-

Step 2 : Formation of 3-(Aminomethyl)-1,2,4-Oxadiazole-5-Carboxylic Acid

-

Step 3 : Coupling via Carbodiimide Chemistry

Table 1: Reaction Parameters for Route 1

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | SOCl₂ | 25–30 | 2 | 85–90 |

| 2 | 6M HCl | 100 (reflux) | 4 | 70–75 |

| 3 | CDI/THF | 60–65 | 50 | 60–65 |

Route 2: One-Pot Oxadiazole Formation

This method streamlines the synthesis by combining cyclization and coupling steps:

-

Amidoxime Preparation : 3-Cyanomethyl precursor + hydroxylamine → amidoxime.

-

Cyclization/Coupling : Amidoxime reacts directly with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid using HBTU and DIPEA in DMF at 25°C for 12 hours.

-

Workup : Precipitation with ethyl acetate and filtration yield the crude product, which is purified via recrystallization.

Table 2: Optimization of One-Pot Synthesis

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Coupling Agent | HBTU vs. EDC/HOBt | HBTU: +15% |

| Solvent | DMF vs. THF | DMF: +10% |

| Temperature | 25°C vs. 60°C | 25°C: Higher purity |

Critical Analysis of Side Reactions and Mitigation

Hydrolysis of Oxadiazole Ring

Prolonged exposure to acidic or basic conditions during workup may degrade the oxadiazole ring. Neutralization with ammonium formate or sodium bicarbonate at 0–5°C minimizes hydrolysis.

Byproduct Formation in Coupling Steps

Unreacted acyl chloride can form dimers. Quenching with ice-cold water and extraction with dichloromethane removes excess reagents.

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

Reduction: Reduction reactions can also occur, potentially affecting the oxadiazole ring.

Substitution: The compound can participate in substitution reactions, especially at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield a quinoline derivative, while reduction could result in a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research could focus on its activity against various biological targets, such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the oxadiazole ring, the isoquinoline moiety, or the bridging group. Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural and Functional Insights

Heterocycle Variations :

- The 1,2,4-oxadiazole core in the target compound offers greater metabolic resistance compared to 1,2-oxazole (as in ) due to its higher nitrogen content and aromatic stability. However, 1,2-oxazole derivatives may exhibit stronger π-π interactions with hydrophobic targets .

- Replacement with a 1,2,4-triazole (as in ) introduces a sulfur atom, which increases lipophilicity and may alter pharmacokinetic properties such as membrane permeability.

Substituent Effects: The aminomethyl group in the target compound contrasts with the sulfanyl (in ) or chlorophenyl (in ) groups. Pyrimidinyl substituents (as in ) expand conjugation, possibly enhancing binding to enzymes like kinases or nucleic acids.

Bridging Groups: The methanone bridge in the target compound provides rigidity and planar geometry, favoring interactions with flat binding pockets.

Synthetic Routes :

- The target compound’s synthesis likely involves cycloaddition or nucleophilic substitution (common for oxadiazoles) , whereas triazole derivatives (e.g., ) often employ thioacetylation or copper-catalyzed click chemistry.

Quantitative Similarity Analysis

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound would show moderate similarity (~0.4–0.6) to triazole or oxazole analogs due to shared isoquinoline and heterocyclic motifs. However, differences in substituents (e.g., aminomethyl vs. sulfanyl) reduce similarity scores significantly .

Research Findings and Implications

- Structural Uniqueness: The aminomethyl-oxadiazole-isoquinoline hybrid is distinct from most analogs, balancing polarity and aromaticity.

- Potential Applications: The isoquinoline moiety suggests CNS activity, while the oxadiazole may confer protease or kinase inhibition.

- Limitations : Lack of explicit biological data in available literature necessitates further experimental validation.

Biological Activity

The compound (3-(aminomethyl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (CAS No. 1119449-50-1) is a hybrid organic molecule that integrates an oxadiazole ring and a dihydroisoquinoline moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The oxadiazole ring is known for its diverse pharmacological properties, while the isoquinoline component may enhance its therapeutic profile.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the aminomethyl group enhances its reactivity and potential interactions with biological targets. The structural features can be summarized as follows:

| Feature | Description |

|---|---|

| Oxadiazole Ring | Known for antimicrobial and anticancer activities |

| Isoquinoline Moiety | Contributes to neuroprotective effects and other pharmacological activities |

| Aminomethyl Group | Increases reactivity and potential for interaction with biomolecules |

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds:

- A study highlighted the anticancer efficacy of 1,2,4-oxadiazole derivatives against breast cancer cell lines, demonstrating IC50 values in the nanomolar range .

- Another research effort focused on synthesizing oxadiazole-quinoline hybrids, which exhibited a range of biological activities including anti-HIV and anticonvulsant effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

- The presence of specific functional groups (e.g., halogens) in the structure can significantly enhance potency against various biological targets.

- Modifications to the oxadiazole or isoquinoline moieties can lead to improved selectivity and reduced toxicity profiles.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their reported biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-1,2,4-oxadiazole | Contains oxadiazole; lacks isoquinoline | Antimicrobial |

| 6-Methoxyisoquinoline | Isoquinoline structure; lacks oxadiazole | Neuroprotective |

| 2-(Aminomethyl)benzothiazole | Similar aminomethyl group; different ring | Anticancer |

Q & A

Basic: What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole and 3,4-dihydroisoquinoline moieties in this compound?

Methodological Answer:

The synthesis of the 1,2,4-oxadiazole ring typically involves cyclization of amidoxime precursors with carboxylic acid derivatives under thermal or microwave-assisted conditions. For the 3,4-dihydroisoquinoline core, Pictet-Spengler cyclization or reductive amination of phenethylamine derivatives is effective . Retrosynthetic analysis (breaking the target into synthons like aminomethyl-oxadiazole and isoquinoline ketone) aids in planning modular routes. Solvent selection (e.g., methanol for recrystallization) and temperature control (60–80°C for cyclization) are critical for yield optimization .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and substitution patterns on the isoquinoline. Anomalous coupling constants may require variable-temperature NMR to resolve dynamic effects .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while LC-MS tracks reaction intermediates .

- X-ray Crystallography : Resolves stereochemical ambiguities in the isoquinoline moiety .

- HPLC-PDA : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can conflicting NMR data between synthetic batches be systematically resolved?

Methodological Answer:

Batch inconsistencies often arise from:

- Tautomerism : The oxadiazole’s aminomethyl group may exhibit prototropy, altering chemical shifts. Use deuterated DMSO or D₂O to stabilize tautomeric forms .

- Residual Solvents : Trace DMF or THF can split peaks. Employ extended drying under vacuum or lyophilization .

- Dynamic Exchange : Rotamers in the methanone linker cause peak broadening. Low-temperature NMR (e.g., –40°C) slows exchange for clearer signals .

Advanced: What computational approaches best predict this compound’s biological targets and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like G-protein-coupled receptors (GPCRs) or kinases. The oxadiazole’s electron-deficient core may engage in π-π stacking with aromatic residues .

- Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns runs) in explicit solvent. Focus on hydrogen bonds between the aminomethyl group and catalytic residues (e.g., Asp/Glu in enzymes) .

- QSAR Models : Train on oxadiazole-isoquinoline derivatives to predict ADMET properties, leveraging datasets from ChEMBL or PubChem .

Advanced: How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Vary factors like solvent polarity (DMF vs. THF), catalyst loading (e.g., EDCI for amide coupling), and stoichiometry (1.2–1.5 equiv of reagents) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 12 hours conventional) for cyclization steps, improving yield by 15–20% .

- Byproduct Analysis : Use LC-MS to identify dimers or oxidation byproducts. Introduce scavengers (e.g., polymer-bound triphenylphosphine) to quench reactive intermediates .

Advanced: What experimental designs evaluate metabolic stability and toxicity in preclinical models?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to measure t₁/₂. A t₁/₂ < 30 minutes suggests rapid clearance; structural modifications (e.g., fluorination) may enhance stability .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition. IC₅₀ > 10 µM indicates low risk of drug-drug interactions .

- Zebrafish Toxicity Models : Dose-response studies (1–100 µM) evaluate developmental toxicity. Track endpoints like heart rate and morphology at 48–72 hours post-fertilization .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to 0.1N HCl (acidic), 0.1N NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC; >90% recovery indicates robustness .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for oxadiazoles) .

- Light Sensitivity : Store in amber vials under UV light (ICH Q1B guidelines) to detect photolytic byproducts .

Advanced: How can structural analogs be designed to improve target selectivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the oxadiazole with 1,2,4-triazole to modulate electron density while retaining hydrogen-bond capacity .

- Fragment-Based Drug Design : Screen truncated analogs (e.g., isoquinoline-only fragments) to identify minimal pharmacophores .

- Crystallographic Data : Co-crystal structures with target proteins guide substitutions at the methanone linker to avoid steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.